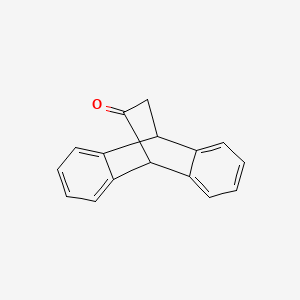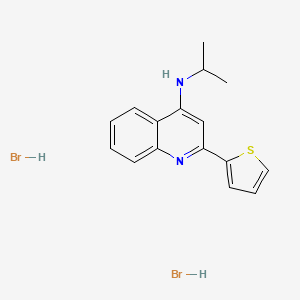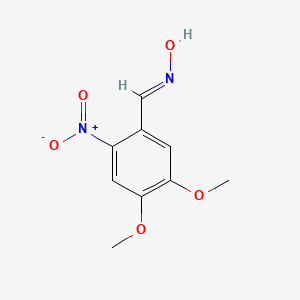![molecular formula C8H12O2S B11947239 9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione CAS No. 6522-52-7](/img/structure/B11947239.png)
9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-THIABICYCLO[421]NON-7-ENE 9,9-DIOXIDE is a bicyclic compound with the molecular formula C8H12O2S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE typically involves the oxidation of 9-thiabicyclo[4.2.1]non-7-ene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
While specific industrial production methods for 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiabicyclo compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure plays a crucial role in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Thiabicyclo[4.2.1]non-7-ene: The parent compound without the dioxide functionality.
Sulfone derivatives: Compounds with similar sulfur-containing bicyclic structures but different oxidation states.
Uniqueness
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE is unique due to its specific oxidation state and the presence of the dioxide functionality. This gives it distinct chemical properties and reactivity compared to its parent compound and other similar structures.
Properties
CAS No. |
6522-52-7 |
|---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
9λ6-thiabicyclo[4.2.1]non-7-ene 9,9-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h5-8H,1-4H2 |
InChI Key |
SJPUYWOQRBAJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)





![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)


